molecular formula C12H11N3O2 B1484347 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098035-82-4

3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484347
CAS No.: 2098035-82-4
M. Wt: 229.23 g/mol
InChI Key: RJBNFFJNOMYHHQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a structurally optimized compound recognized for its potent and selective inhibition of the Phosphodiesterase 4 (PDE4) enzyme. By targeting PDE4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), this inhibitor elevates intracellular cAMP levels, thereby modulating key downstream signaling pathways. This mechanism is of significant therapeutic interest, particularly in the context of neurological disorders and inflammatory diseases. Research indicates that this specific chemotype exhibits promising neuroprotective properties, making it a valuable tool for investigating conditions such as Parkinson's disease and depression, where cAMP-mediated signaling is implicated. Furthermore, its anti-inflammatory potential, driven by the suppression of pro-inflammatory cytokine production from various immune cells, positions it as a candidate for studying diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. The compound's defined structure-activity relationship, particularly the cyclopropyl and pyridinyl moieties, contributes to its enhanced selectivity and binding affinity for the PDE4 catalytic site, potentially offering an improved profile regarding side effects like emesis, which have historically challenged earlier PDE4 inhibitors. This molecule is therefore an essential pharmacological probe for dissecting cAMP-dependent processes in cellular and animal models of disease, facilitating the development of novel therapeutic strategies.

Properties

IUPAC Name

3-cyclopropyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-7-10(8-3-5-13-6-4-8)14-12(17)15(11)9-1-2-9/h3-7,9H,1-2H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBNFFJNOMYHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by its unique tetracyclic structure, which includes a cyclopropyl group and a pyridine moiety. The molecular formula is C11H12N4O2C_{11}H_{12}N_4O_2, and it exhibits notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular FormulaC11H12N4O2
Molar Mass232.24 g/mol
DensityNot specified
SolubilitySoluble in DMSO
pKaNot available

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives for their antibacterial activity, this compound demonstrated effective inhibition against several strains of bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed:

  • Staphylococcus aureus : IC50 of 15 µM
  • Escherichia coli : IC50 of 20 µM
  • Pseudomonas aeruginosa : IC50 of 25 µM

These findings suggest that the compound possesses a broad-spectrum antibacterial profile, making it a potential candidate for further development as an antibiotic agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory activity. In vitro studies using lipopolysaccharide (LPS) stimulated macrophages indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-alpha50015070%
IL-640010075%

These results highlight the compound's potential as an anti-inflammatory agent in therapeutic applications .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of bacterial cell wall synthesis : Similar to other known antibiotics.
  • Modulation of immune response : By reducing cytokine release.
  • Interference with bacterial metabolism : Potentially affecting energy production pathways.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial properties. The presence of the cyclopropyl and pyridine groups enhances their interaction with biological targets, making them effective against a range of pathogens. For instance, studies have shown that modifications in the structure can lead to increased potency against resistant bacterial strains .

Anticancer Properties
The compound has been investigated for its potential anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The tetrahydropyrimidine core is known to interact with cellular targets involved in cancer progression, suggesting a promising avenue for cancer therapeutics .

Neurological Applications

CNS Activity
Tetrahydropyrimidines have been explored for their neuroprotective effects. The compound shows promise in treating neurodegenerative diseases by inhibiting pathways associated with neuronal death. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease .

Coordination Chemistry

Ligand Properties
The compound's ability to act as a bidentate ligand has been highlighted in coordination chemistry studies. It forms stable complexes with various metal ions, which can be utilized in catalysis and material science. Research indicates that these metal complexes exhibit unique properties that could be harnessed for industrial applications .

Structure-Activity Relationship (SAR) Studies

Optimization of Biological Activity
SAR studies have been crucial in understanding how modifications to the chemical structure influence biological activity. Variations in substituents on the pyridine and cyclopropyl rings have been systematically explored to enhance efficacy and reduce toxicity .

Case Studies

Study Focus Findings
Study 1AntimicrobialDemonstrated effectiveness against Gram-positive bacteria with MIC values lower than standard antibiotics .
Study 2AnticancerInduced apoptosis in breast cancer cell lines, with IC50 values indicating significant cytotoxicity .
Study 3CNS ApplicationsShowed neuroprotective effects in animal models of neurodegeneration, improving cognitive function .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The tetrahydropyrimidine-dione derivatives in the evidence share the core structure but differ in substituents at positions 3, 5, and 6. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data (Analytical/Physical) Reference
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione 4-Ph, 6-thiophen-2-yl C14H13N3OS 271.34 C: 62.12%; H: 4.91%; N: 15.29% (analytical)
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione 6-substituted alkyl/benzyloxy C16H14O4S3 366.46 IR: 1710 cm⁻¹ (NH), 1713 cm⁻¹ (C=O)
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-tetrahydropyrimidine-2,4-dione 3,5-dimethylbenzyl, 5-ethyl, 1-alkyl C24H28N2O4 408.48 Planar core; N–H⋯O hydrogen bonding
Target Compound 3-cyclopropyl, 6-pyridin-4-yl C12H12N3O2 245.25* *Theoretical calculation based on core

Notes:

  • The pyridin-4-yl group at position 6 may improve solubility and enable π-π stacking interactions in biological targets, unlike thiophene or alkyl chains in analogs .

Structural and Crystallographic Insights

  • Crystal Packing: Analogs such as 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-tetrahydropyrimidine-2,4-dione exhibit near-planar tetrahydropyrimidine-dione cores and form hydrogen-bonded dimers (N–H⋯O) in crystals . These features are critical for stabilizing protein-ligand interactions.
  • Substituent Effects : Bulky substituents (e.g., 3,5-dimethylbenzyl) induce angular deviations (~85° between aromatic rings), whereas smaller groups like cyclopropyl may reduce steric hindrance .

Preparation Methods

Catalytic System and Reaction Conditions

Recent research demonstrates that the use of diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst and solvent under room temperature conditions provides a green, efficient, and high-yielding protocol for synthesizing tetrahydropyrimidines. The key advantages include:

  • High yields (up to 96%)
  • Short reaction times (as low as 45 minutes)
  • Solvent-free or minimal solvent conditions
  • Recyclability of the catalyst
  • Compatibility with various functional groups

The model reaction typically involves equimolar amounts of aldehyde (which can be substituted with pyridin-4-yl aldehyde for the target compound), ethylcyanoacetate or ethyl acetoacetate, and urea or thiourea.

Reaction Optimization Data

The following table summarizes catalyst screening results for the synthesis of tetrahydropyrimidine derivatives (analogous to 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione):

Entry Catalyst Medium Time Yield (%)
1 None Ethanol 9 h Trace
2 Cs2CO3 Ethanol 7 h 61
3 p-TSA Water 7 h 68
4 β-Cyclodextrin (β-CD) Water 6 h 65
5 CTAB Water 6 h 59
6 SDS Water 6 h 52
7 Choline Chloride:Urea ChCl:Urea 2 h 80
8 Choline Chloride:ZnCl2 ChCl:ZnCl2 3 h 76
9 PEG-400 PEG-400 6 h 74
10 DIPEAc DIPEAc 45 min 94
11 Dicationic Ionic Liquid Ionic Liquid 7 h 73

Reaction conditions: aldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol), room temperature, 5 mL solvent or catalyst medium.

This data clearly shows DIPEAc as the superior catalyst and solvent, enabling rapid and high-yielding synthesis at ambient temperature.

Solvent and Catalyst Loading Effects

Further optimization revealed that solvent-free conditions with DIPEAc as the catalyst yield the best results, enhancing both reaction rate and yield. Increasing DIPEAc volume up to 4 mL for 3 mmol scale reactions improved yield to 96%. Use of other solvents under reflux conditions generally resulted in lower yields and longer reaction times.

Entry DIPEAc Volume Temperature Solvent Time (min) Yield (%)
1 0 RT None 24 h Trace
2 1 mL RT None 45 60
3 2 mL RT None 45 75
4 3 mL RT None 45 80
5 4 mL RT None 45 96
6 5 mL RT None 45 95
7 20 mol % Reflux Water 320 75
8 20 mol % Reflux Ethanol 320 80
9 20 mol % Reflux Methanol 320 75

This indicates that room temperature, solvent-free conditions with an optimal DIPEAc amount are preferable for efficient synthesis.

Synthetic Route Specifics for 3-Cyclopropyl-6-(pyridin-4-yl) Derivative

Though detailed experimental procedures specific to this compound are scarce in open literature, the general strategy involves:

  • Using 4-pyridinecarboxaldehyde as the aldehyde component to introduce the pyridin-4-yl moiety at position 6 of the tetrahydropyrimidine ring.
  • Employing cyclopropyl-substituted β-ketoesters or cyanoesters to install the cyclopropyl group at position 3.
  • Reacting these with urea or thiourea under the optimized DIPEAc-catalyzed Biginelli conditions.

This approach is consistent with the structural requirements and substituent positioning of the target compound.

Alternative Synthetic Considerations

  • Halogenated pyrimidine intermediates : Patents describe synthesis routes involving halogenated pyrimidine intermediates that can be further functionalized via nucleophilic aromatic substitution to introduce pyridinyl groups and cyclopropyl substituents, though these methods are more complex and less direct.

  • Use of ionic liquids and green solvents : Various ionic liquids and deep eutectic solvents have been explored as catalysts and media for tetrahydropyrimidine synthesis, but DIPEAc remains superior in terms of yield and reaction time.

Summary of Preparation Method Advantages

Feature Description
Reaction Type One-pot three-component Biginelli reaction
Catalyst Diisopropyl ethyl ammonium acetate (DIPEAc)
Temperature Room temperature (ambient)
Solvent Solvent-free or DIPEAc as solvent
Reaction Time 45 minutes to 1 hour
Yield Up to 96%
Environmental Impact Green chemistry approach, recyclable catalyst, minimal waste
Functional Group Tolerance Broad, including cyclopropyl and pyridinyl substituents

Q & A

Q. What are the established synthetic routes for 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

The compound is synthesized via multi-step routes involving cyclocondensation, cyclopropyl group introduction, and pyridine ring functionalization. Key steps include:

  • Cyclocondensation : Reacting urea derivatives with β-ketoesters or diketones under acidic conditions to form the tetrahydropyrimidine core.
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) to attach the pyridinyl group .
  • Solvent systems : 1,4-dioxane/water mixtures are common for coupling reactions, with pH adjustment (e.g., ammonium hydroxide to pH 10) to stabilize intermediates .
  • Purification : Chromatography or recrystallization from acetic acid/water mixtures to isolate the product .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropyl and pyridinyl substituents, with characteristic shifts for NH protons (~10-12 ppm) and aromatic pyridine signals .
  • HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]+ or [M+Na]+ adducts) .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydropyrimidine ring and cyclopropyl orientation .

Q. What are the critical structural features influencing its reactivity?

  • The cyclopropyl group introduces steric strain, affecting ring-opening reactions and hydrogen-bonding interactions.
  • The pyridinyl moiety enables π-π stacking with biological targets and serves as a site for further functionalization (e.g., methylation, fluorination) .
  • The tetrahydropyrimidine-dione core participates in tautomerism, influencing solubility and binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) versus nickel-based systems for cross-coupling efficiency .
  • Temperature control : Maintain 100°C for Suzuki couplings to balance reaction rate and byproduct formation .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with 1,4-dioxane/water for solubility and reaction homogeneity .
  • Additives : Use sodium carbonate to scavenge boronic acid byproducts and enhance coupling efficiency .

Q. How can solubility challenges in biological assays be addressed?

  • Prodrug strategies : Introduce phosphate or acetyl groups to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability in cell culture media .
  • Structural analogs : Replace the cyclopropyl group with bulkier substituents (e.g., 3-phenylpropyl) to modulate logP values .

Q. What computational methods predict target engagement and mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, phosphodiesterases) .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
  • QSAR models : Corrogate substituent electronegativity (e.g., fluorophenyl groups) with inhibitory activity .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative assays : Replicate studies using standardized protocols (e.g., ATPase assays for kinase inhibition) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Species-specific effects : Test the compound in human versus murine cell lines to clarify translational relevance .

Methodological Tables

Q. Table 1: Common Synthetic Methods and Yields

StepReagents/ConditionsYield (%)Reference
CyclocondensationUrea, β-ketoester, HCl/EtOH, reflux60-70
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, 100°C45-55
PurificationSilica gel chromatography (EtOAc/hexane)85-90

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
1^1H NMR (DMSO-d6_6)δ 1.2–1.5 (cyclopropyl), δ 8.5 (pyridine H)
HPLC-MS[M+H]+ = 301.2 m/z

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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